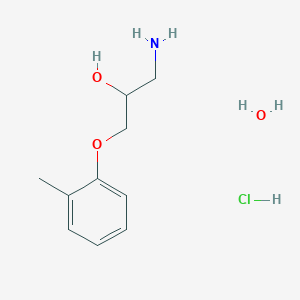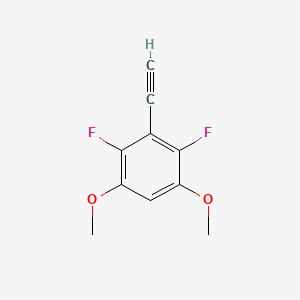
6-Bromo-5-isocyano-pyridine-2,4-diamine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-isocyano-pyridine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The isocyano group can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-5-isocyano-pyridine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes .
Biology: The compound is utilized in biological research to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it valuable for proteomics research .
Medicine: While not directly used as a therapeutic agent, this compound serves as a tool compound in drug discovery and development. It helps in understanding the biological pathways and molecular targets involved in various diseases .
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science .
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-isocyano-pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting or modifying the function of these biomolecules. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
5-Bromo-2,4-diaminopyridine: Similar structure but lacks the isocyano group.
6-Chloro-5-isocyano-pyridine-2,4-diamine: Chlorine atom instead of bromine.
5-Isocyano-2,4-diaminopyridine: Lacks the bromine atom.
Uniqueness: 6-Bromo-5-isocyano-pyridine-2,4-diamine is unique due to the presence of both bromine and isocyano groups, which confer distinct reactivity and binding properties. This combination makes it particularly useful in research applications where specific interactions with biomolecules are required .
Propiedades
IUPAC Name |
6-bromo-5-isocyanopyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHPMLLMRNSVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(N=C(C=C1N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















